(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol
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Overview
Description
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol is a chiral compound that features a benzofuran ring attached to a propanol chain with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of Amino Group: The amino group is introduced via reductive amination or other amination techniques.
Chiral Resolution: The chiral center is resolved using chiral catalysts or by separation of diastereomers.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carbaldehyde, while reduction can produce various amines.
Scientific Research Applications
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-benzofuran: Shares the benzofuran ring but lacks the propanol chain.
3-Methyl-1-benzofuran: Similar structure but with a methyl group instead of an amino group.
2-Substituted Benzofurans: Various compounds with different substituents at the 2-position of the benzofuran ring.
Uniqueness
(S)-3-Amino-3-(benzofuran-2-yl)propan-1-ol is unique due to its chiral center and the presence of both an amino group and a benzofuran ring
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1-benzofuran-2-yl)propan-1-ol |
InChI |
InChI=1S/C11H13NO2/c12-9(5-6-13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2/t9-/m0/s1 |
InChI Key |
XSIAFYFUXYHNRQ-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)[C@H](CCO)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCO)N |
Origin of Product |
United States |
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